3-(Benzyloxy)-2-bromo-6-chloropyridine
Description
Chemical Structure: 3-(Benzyloxy)-2-bromo-6-chloropyridine (C₁₂H₉BrClNO) is a halogenated pyridine derivative featuring:
- A benzyloxy group (-OCH₂C₆H₅) at the 3-position,
- A bromine atom at the 2-position,
- A chlorine atom at the 6-position.
Properties
Molecular Formula |
C12H9BrClNO |
|---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrClNO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
VIJIEGIQHSUNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-chloropyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 3-hydroxy-2-chloropyridine followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The benzyl protection is usually achieved using benzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-2-bromo-6-chloropyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-6-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoate group or reduced to a benzyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of benzoate derivatives.
Reduction: Formation of benzyl derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
3-(Benzyloxy)-2-bromo-6-chloropyridine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 300.56 g/mol.
- Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura couplings), while the chlorine atom contributes to electronic modulation of the pyridine ring. The benzyloxy group acts as a protective moiety, enabling selective functionalization .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its specific halogenation pattern and benzyloxy group . Below is a comparative analysis with structurally related pyridine derivatives:
Reactivity and Functionalization Potential
Nucleophilic Substitution :
- The 2-bromo substituent in 3-(Benzyloxy)-2-bromo-6-chloropyridine undergoes Suzuki-Miyaura coupling more efficiently than its 2-chloro analogue due to bromine’s superior leaving-group ability .
- In contrast, 3-(Benzyloxy)-2,4,5-trimethylpyridine () lacks halogens, limiting its utility in cross-coupling reactions but enhancing stability for storage .
Electronic Effects :
Biological Activity :
- Compared to 2-bromo-6-chloro-3-nitropyridine (), the benzyloxy group in the target compound improves cell membrane permeability, enhancing antimicrobial efficacy against Gram-positive bacteria .
Biological Activity
3-(Benzyloxy)-2-bromo-6-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a benzyloxy group at the third position, a bromine atom at the second position, and a chlorine atom at the sixth position of the pyridine ring. The unique substitution pattern may facilitate various biological interactions, making it a subject of interest in pharmaceutical research.
The biological activity of 3-(Benzyloxy)-2-bromo-6-chloropyridine is primarily attributed to its ability to participate in nucleophilic substitution and coupling reactions. The electron-withdrawing effects of the bromine and chlorine atoms enhance the reactivity of the pyridine ring, while the benzyloxy group can act as an electron donor, further influencing its interaction with biological targets.
Antimicrobial and Antiviral Activities
Recent studies have highlighted the antimicrobial and antiviral properties of pyridine compounds, including those similar to 3-(Benzyloxy)-2-bromo-6-chloropyridine. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial, antifungal, and antiviral activities. The presence of additional functional groups, such as halogens or alkoxy groups, has been shown to enhance these biological activities .
Table 1: Biological Activities of Pyridine Derivatives
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, 3-(Benzyloxy)-2-bromo-6-chloropyridine showed promising results in inhibiting bacterial growth in vitro .
- Antiviral Potential : Another investigation focused on the antiviral potential of pyridine derivatives against viral pathogens. Compounds similar to 3-(Benzyloxy)-2-bromo-6-chloropyridine were tested for their ability to inhibit viral replication. Results suggested that halogenated pyridines could interfere with viral entry or replication processes, indicating a mechanism worth further exploration .
Research Findings
A comprehensive review of pyridine compounds revealed that structural modifications significantly influence their biological activity. For instance, the introduction of halogens at specific positions on the pyridine ring can alter pharmacokinetic properties and enhance therapeutic efficacy . Additionally, studies have shown that compounds with dual halogenation often exhibit unique reactivity patterns that can be exploited in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
